molecular formula C20H24N6 B12272771 2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12272771
M. Wt: 348.4 g/mol
InChI Key: ABSGHSBLVVJVGX-UHFFFAOYSA-N
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Description

2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a pyrazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry. These methods ensure consistent quality and high throughput, which are essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of functional groups and its potential for diverse biological activities. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

IUPAC Name

2-methyl-4-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C20H24N6/c1-16-5-3-6-18(13-16)15-24-9-11-25(12-10-24)19-14-20(23-17(2)22-19)26-8-4-7-21-26/h3-8,13-14H,9-12,15H2,1-2H3

InChI Key

ABSGHSBLVVJVGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C

Origin of Product

United States

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